molecular formula C11H20N4O3S B2594610 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide CAS No. 1172864-33-3

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2594610
CAS No.: 1172864-33-3
M. Wt: 288.37
InChI Key: WGIIGXXBGZIABI-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H20N4O3S and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry Applications

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide and its derivatives have been actively researched for their potential in medicinal chemistry, especially in the inhibition of enzymes like human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE). These enzymes are vital for various physiological processes, making them significant targets for treating conditions such as glaucoma, neurological disorders, and cancer.

  • Carbonic Anhydrase Inhibition

    Sulfonamide derivatives have shown potent inhibitory activity against hCA isoenzymes, with research indicating Ki values in the nanomolar range, suggesting these compounds as promising candidates for developing novel CA inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

  • Acetylcholinesterase Inhibition

    Derivatives have also displayed strong inhibitory effects on AChE, an enzyme associated with Alzheimer's disease, with Ki values also in the nanomolar range. This indicates their potential as lead compounds for the development of new AChE inhibitors (Yamali et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical versatility of this compound allows for its use in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their complex and biologically active structures.

  • Parallel Medicinal Chemistry: A sulfur-functionalized aminoacrolein derivative of this compound was used for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the compound's utility in rapid access to bioactive heterocycles (Tucker et al., 2015).

Antibacterial and Antifungal Applications

The research also extends to the antimicrobial domain, where sulfonamide derivatives have been explored for their antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents in response to growing antibiotic resistance.

  • Antimicrobial Activity: Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from this compound, exhibited high antibacterial activity, underscoring the potential of these compounds as antibacterial agents (Azab et al., 2013).

Properties

IUPAC Name

1,3-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-10-11(9-14(2)13-10)19(16,17)12-3-4-15-5-7-18-8-6-15/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIIGXXBGZIABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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